molecular formula C11H8ClN5O B1436673 3-(3-chloro-4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1082366-91-3

3-(3-chloro-4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B1436673
M. Wt: 261.67 g/mol
InChI Key: GNQHZODGPMAPGF-UHFFFAOYSA-N
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Description

The compound “3-(3-chloro-4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” is a type of pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are known to have significant biological and pharmacological activities, including antiviral, antimicrobial, and antitumor properties .


Synthesis Analysis

The synthesis of this compound involves the reaction of 7-chloro-3-methyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidine with nucleophiles . The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .


Molecular Structure Analysis

The molecular structure of this compound is optimized using the GAUSSIAN 16W program package . The molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .


Chemical Reactions Analysis

The substitution reaction of 7-chloro-3-methyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidine and nucleophiles was carried out and the formation of the corresponding 7-substituted 3-methyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidine was confirmed .

Scientific Research Applications

Cardiovascular Research

The compound is being explored for its potential as a cardiovascular agent. One derivative, known for inhibiting cAMP phosphodiesterase from various tissues, showed a significant increase in cardiac output without affecting the heart rate in dogs, suggesting its potential use in cardiovascular therapeutics (Nevinson et al., 1982).

Diuretic Activity

Derivatives of this compound are being synthesized and tested for diuretic activity. A study highlighted that certain derivatives carrying sulfonamido, morpholino, and chlorophenyl structures, which are important for diuretic activity, showed promising results in rats (Eisa et al., 1996).

Anticonvulsant Applications

The compound has also been studied for its anticonvulsant properties. Certain derivatives were synthesized and evaluated for their in vivo anticonvulsant activity, showing promising results compared to well-known anticonvulsant drugs, indicating potential therapeutic applications in this area (Wang et al., 2015).

H1-Antihistaminic Activity

Some derivatives of the compound have been synthesized and tested for H1-antihistaminic activity. The studies indicate that these derivatives significantly protected animals from histamine-induced bronchospasm, suggesting their potential use as H1-antihistaminic agents with minimal sedation effects (Alagarsamy et al., 2005).

Anti-Anaphylactic Effects

Research also points to the compound's potential in treating anaphylaxis. Certain derivatives were found to facilitate recovery in guinea pigs subjected to anaphylactic shock and reduce histamine release, indicating their potential anti-anaphylactic effects (Davies & Evans, 1973).

Cognitive Enhancement

A novel derivative, identified as AJ23, was developed as an antagonist at adenosine A1 receptors and showed potential as a cognitive enhancer. The compound improved consolidation in a learning task when administered into the rodent hippocampus, pointing to its potential value in treating cognitive dysfunction (Harvey et al., 2012).

Future Directions

The compound has shown promising results in inhibiting CDK2, a target for cancer treatment . Future research could focus on further optimizing the compound and investigating its potential as a therapeutic agent in various types of cancer.

properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-6H-triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5O/c1-6-2-3-7(4-8(6)12)17-10-9(15-16-17)11(18)14-5-13-10/h2-5H,1H3,(H,13,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQHZODGPMAPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)NC=N3)N=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chloro-4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-chloro-4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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3-(3-chloro-4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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3-(3-chloro-4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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3-(3-chloro-4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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3-(3-chloro-4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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3-(3-chloro-4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

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